molecular formula C7H12ClNO B6284559 1-azabicyclo[3.2.1]octan-6-one hydrochloride CAS No. 100860-32-0

1-azabicyclo[3.2.1]octan-6-one hydrochloride

Cat. No.: B6284559
CAS No.: 100860-32-0
M. Wt: 161.6
InChI Key:
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Description

1-Azabicyclo[3.2.1]octan-6-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in the field of organic chemistry and drug discovery. The unique structure of this compound allows it to exhibit interesting chemical and biological properties, which have been explored in various scientific research applications.

Preparation Methods

The synthesis of 1-azabicyclo[3.2.1]octan-6-one hydrochloride can be achieved through several synthetic routes. One common method involves the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid and ammonium hydroxide, resulting in the formation of the bicyclic compound . This reaction typically yields the desired product in moderate to good yields.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced techniques to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octan-6-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the ring system can be targeted by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original bicyclic structure.

Scientific Research Applications

1-Azabicyclo[32

    Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in the study of enzyme mechanisms and receptor binding.

    Medicine: Research has explored its potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: Its chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-azabicyclo[3.2.1]octan-6-one hydrochloride exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with these targets, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octan-6-one hydrochloride can be compared to other similar nitrogen-containing bicyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atom, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

100860-32-0

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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